molecular formula C26H42O4 B041555 Phthalic acid, heptyl undecyl ester CAS No. 65185-88-8

Phthalic acid, heptyl undecyl ester

Cat. No. B041555
CAS RN: 65185-88-8
M. Wt: 418.6 g/mol
InChI Key: ILVKYQKHSCWQAW-UHFFFAOYSA-N
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Description

Phthalic acid, heptyl undecyl ester is a chemical compound with the formula C26H42O4 . It is a derivative of phthalic acids, which are synthesized from phthalic anhydride and specific alcohols by Fischer esterification .


Molecular Structure Analysis

The molecular structure of Phthalic acid, heptyl undecyl ester is represented by the formula C26H42O4 . The IUPAC Standard InChI is InChI=1S/C26H42O4/c1-4-7-9-10-11-12-13-14-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22(6-3)18-8-5-2/h15-16,19-20,22H,4-14,17-18,21H2,1-3H3 .

Scientific Research Applications

  • Industrial Applications and Environmental Impact : Phthalates are commonly used in industrial products. Studies have shown that they can cause oxidative stress and disrupt endocrine systems in developing fish embryos. DEHP and DEP, types of phthalates, are identified as particularly toxic (Mankidy et al., 2013). Phthalates like DEHP also negatively impact gonadal function in male rats, affecting reproductive health (Oishi & Hiraga, 1979).

  • Environmental Remediation : The microbial degradation of phthalates can effectively reduce environmental contamination and health risks, maintaining their chemical properties for safer use in plasticizers (Benjamin et al., 2015).

  • Detection and Monitoring : Techniques like microextraction methods have been developed for the effective determination of phthalate esters in complex environmental samples. This improves sensitivity and selectivity for low-concentration determinations (Farajzadeh et al., 2015).

  • Health Implications and Monitoring : Frequent biological monitoring of phthalate exposure in humans is essential for health risk assessments. This monitoring guides government regulations on maximum allowed concentrations in the environment, plasticized products, medications, and medical equipment (Latini, 2005).

  • Innovative Uses in Adhesives : Synthesized monomers from phthalic acid esters show potential in water-based single-bottle adhesive formulations. They exhibit properties like insusceptibility to hydrolysis, strong acidic properties, and high reactivity in free radical polymerization (Lamparth et al., 2014).

Future Directions

Further studies are required to elucidate the relevant mechanisms and ecological consequences of Phthalic acid, heptyl undecyl ester . These findings suggest that PAEs should not be treated solely as a “human-made pollutant” simply because they have been extensively synthesized and utilized; on the other hand, synthesized PAEs entering the ecosystem might disrupt the metabolic process of certain plant, algal, and microbial communities .

properties

IUPAC Name

1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKYQKHSCWQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883153
Record name Heptyl undecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalic acid, heptyl undecyl ester

CAS RN

65185-88-8, 68515-42-4
Record name Heptyl undecyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl undecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTYL UNDECYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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